molecular formula C18H25N3O2S B2915671 N'-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034573-00-5

N'-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2915671
CAS No.: 2034573-00-5
M. Wt: 347.48
InChI Key: QQNKWCNUZVLWIA-UHFFFAOYSA-N
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Description

N'-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide (CAS No: 2034573-00-5) is a chemical compound with the molecular formula C18H25N3O2S and a molecular weight of 347.48 g/mol . This oxamide derivative features a complex structure incorporating a phenyl group and a piperidine ring system linked to a thiolane (tetrahydrothiophene) moiety, as represented by its SMILES notation . Compounds containing piperidine substructures are of significant interest in medicinal chemistry and chemical biology research. Piperidine derivatives are frequently investigated for their interactions with various biological targets and have been studied in contexts such as the development of receptor agonists and the characterization of neuromuscular blocking actions . Furthermore, recent research explores the modulation of similar 1-(piperidin-4-yl) scaffolds for inhibiting protein targets like the NLRP3 inflammasome, highlighting the continued relevance of such chemical architectures in pharmacological probe development . This product is intended for research purposes only and is not for human or animal consumption.

Properties

IUPAC Name

N'-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c22-17(18(23)20-15-4-2-1-3-5-15)19-12-14-6-9-21(10-7-14)16-8-11-24-13-16/h1-5,14,16H,6-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNKWCNUZVLWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. This often involves the use of reagents such as sodium borohydride and acetic acid.

    Introduction of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction, which may involve the use of sulfur-containing reagents.

    Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring through a substitution reaction, often using phenyl halides and a base such as potassium carbonate.

    Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety, which is achieved through a condensation reaction with ethylenediamine.

Industrial Production Methods

Industrial production of N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents such as halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides and potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups on the phenyl or piperidine rings.

Scientific Research Applications

N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.

    Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential as a pain management drug, particularly in cases where traditional opioids are ineffective.

    Industry: Utilized in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of N’-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Sulfur vs. Hydrocarbon Substituents : The thiolan-3-yl group may confer greater metabolic stability compared to the tetrahydronaphthalen-2-yl or benzyl groups in analogues due to sulfur’s resistance to oxidative degradation .
  • Synthetic Complexity: The thiolan-3-yl substitution likely requires specialized alkylation steps (e.g., using thiolan-3-yl iodides), contrasting with the straightforward reductive amination used for amino/hydroxyl-substituted analogues .
  • Receptor Interactions : While 5-substituted tetrahydronaphthalen-2-yl derivatives show enhanced μ-opioid receptor selectivity , the thiolan-3-yl group’s bulk and polarity might alter binding kinetics, though direct data are lacking.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property N'-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide 5-Hydroxy-tetrahydronaphthalen-2-yl analogue DMPI
Molecular Weight (g/mol) ~405.5 (calculated) ~398.4 439.9
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 4.2
Key Functional Groups Thiolan, ethanediamide Hydroxyl, tetrahydronaphthalene Indole, dimethyl-benzyl
Known Activity Hypothesized opioid modulation μ-opioid receptor selectivity (Ki = 12 nM) MRSA carbapenem synergism

Notes:

  • The absence of a hydroxyl group (unlike 5-hydroxy-tetrahydronaphthalen-2-yl analogues) may reduce hydrogen-bonding interactions with opioid receptors, necessitating further SAR studies .

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